molecular formula C12H15N3 B1387521 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1172411-93-6

1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1387521
CAS No.: 1172411-93-6
M. Wt: 201.27 g/mol
InChI Key: QTETTZLRWDEFDW-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole derivative. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. For example, the use of a Lewis acid catalyst like aluminum chloride can enhance the cyclization step, leading to higher efficiency in the synthesis process.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and reaction conditions such as reflux or room temperature, depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted pyrazole derivatives with varying functional groups.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules, making it a candidate for drug development.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-4-amine: This compound differs by the position of the amino group on the pyrazole ring, which can affect its chemical reactivity and biological activity.

    1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-ol:

    1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-carboxylic acid: The carboxylic acid group introduces additional reactivity, making this compound useful in different synthetic and biological contexts.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-5-4-6-11(10(8)3)15-12(13)7-9(2)14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTETTZLRWDEFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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